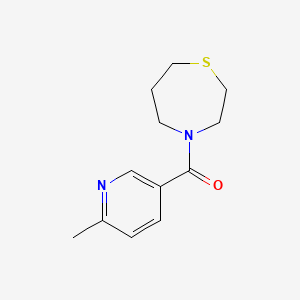![molecular formula C15H21N3O B7512187 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in various inflammatory and infectious diseases.
作用機序
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide exerts its inhibitory effect on TLR4 signaling by binding to an intracellular domain of TLR4, known as the Toll/interleukin-1 receptor (TIR) domain. This binding prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, which are required for the activation of pro-inflammatory transcription factors, such as NF-κB and IRF3.
Biochemical and Physiological Effects:
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to have potent anti-inflammatory effects in various animal models of inflammation and autoimmune diseases. In a mouse model of lipopolysaccharide (LPS)-induced endotoxemia, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide treatment significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improved survival rates. 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has also been shown to have potential neuroprotective effects in a mouse model of traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other immune signaling pathways. However, the use of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide in lab experiments is limited by its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
Future research on 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide could focus on its potential therapeutic applications in various infectious and inflammatory diseases, such as sepsis, rheumatoid arthritis, and multiple sclerosis. Additionally, further studies could investigate the potential synergistic effects of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide with other anti-inflammatory or antiviral agents. Finally, the development of more potent and bioavailable analogs of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide could improve its efficacy and expand its therapeutic potential.
合成法
The synthesis of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide involves a multi-step process starting with the reaction of tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarboxylic anhydride with 2-aminopyrazole to yield 2-pyrazol-1-yl-tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarboxylic acid. This intermediate is then converted to the final product, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, through a coupling reaction with N,N-dimethylacetamide dimethyl acetal.
科学的研究の応用
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and infectious diseases. In preclinical studies, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation, thereby reducing inflammation and tissue damage. 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has also been shown to have potential antiviral activity against influenza and hepatitis C viruses.
特性
IUPAC Name |
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(9-18-6-2-5-16-18)17-14-8-10-7-13(14)12-4-1-3-11(10)12/h2,5-6,10-14H,1,3-4,7-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCVRHMLKRBYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NC(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

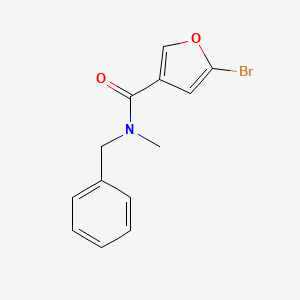

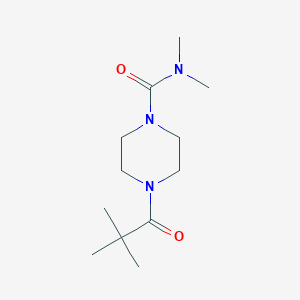
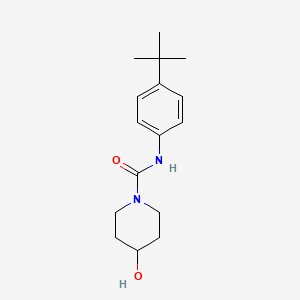
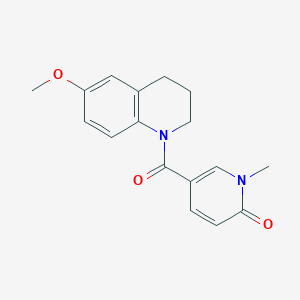
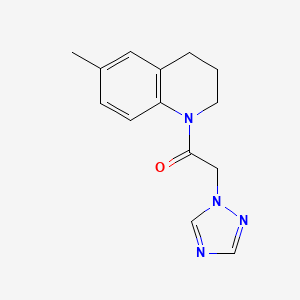
![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
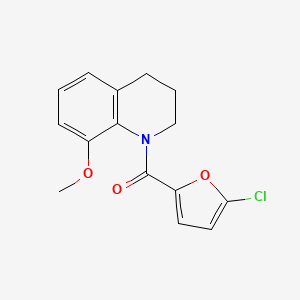
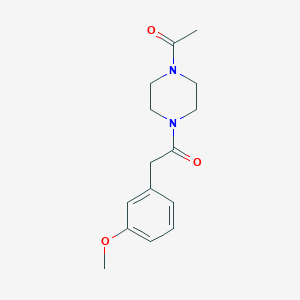
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
